molecular formula C12H17BrN2O2 B13118320 tert-Butyl (R)-2-amino-3-(6-bromopyridin-3-yl)propanoate

tert-Butyl (R)-2-amino-3-(6-bromopyridin-3-yl)propanoate

Cat. No.: B13118320
M. Wt: 301.18 g/mol
InChI Key: VRRFFUAYBREYGI-SECBINFHSA-N
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Description

tert-Butyl ®-2-amino-3-(6-bromopyridin-3-yl)propanoate is an organic compound that features a tert-butyl ester group, an amino group, and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-2-amino-3-(6-bromopyridin-3-yl)propanoate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This can include the use of specific ligands, solvents, and reaction conditions tailored to the scale of production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-amino-3-(6-bromopyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding pyridine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

tert-Butyl ®-2-amino-3-(6-bromopyridin-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-amino-3-(6-bromopyridin-3-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

tert-butyl (2R)-2-amino-3-(6-bromopyridin-3-yl)propanoate

InChI

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)9(14)6-8-4-5-10(13)15-7-8/h4-5,7,9H,6,14H2,1-3H3/t9-/m1/s1

InChI Key

VRRFFUAYBREYGI-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CN=C(C=C1)Br)N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CN=C(C=C1)Br)N

Origin of Product

United States

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